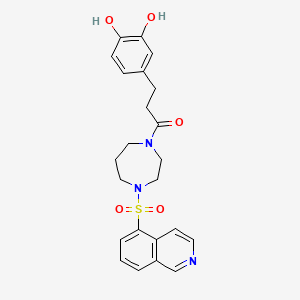
Rock2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock2-IN-5: is a hybrid compound that combines structural fragments of the Rho kinase inhibitor fasudil and the NRF2 inducers caffeic and ferulic acids. This compound has shown potential for research in Amyotrophic Lateral Sclerosis (ALS) with a SOD1 mutation. The compound is specifically designed to inhibit Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), which plays a significant role in various cellular processes, including inflammation, fibrosis, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rock2-IN-5 is synthesized by combining structural fragments of fasudil, caffeic acid, and ferulic acid. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Des Réactions Chimiques
Types of Reactions: Rock2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups present in the caffeic and ferulic acid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Applications De Recherche Scientifique
Chemistry: Rock2-IN-5 is used as a research tool to study the inhibition of ROCK2 and its effects on various cellular processes .
Biology: In biological research, this compound is used to investigate the role of ROCK2 in cellular functions such as cell migration, adhesion, and cytoskeletal organization .
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cardiovascular diseases, fibrosis, and neurodegenerative disorders like ALS .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments.
Mécanisme D'action
Rock2-IN-5 exerts its effects by selectively inhibiting ROCK2, a serine/threonine kinase involved in various cellular processes . The inhibition of ROCK2 leads to decreased activation of STAT3 and other transcription factors, resulting in the downregulation of pro-inflammatory cytokines and the upregulation of regulatory T cells . This mechanism is particularly relevant in the context of inflammation and fibrosis, where ROCK2 plays a central role .
Comparaison Avec Des Composés Similaires
Fasudil: A Rho kinase inhibitor used to treat cerebral vasospasm and pulmonary hypertension.
Belumosudil: A selective ROCK2 inhibitor used in the treatment of chronic graft-versus-host disease.
KD025: Another ROCK2 inhibitor with applications in cardiovascular and fibrotic diseases.
Uniqueness: Rock2-IN-5 is unique due to its hybrid structure, combining elements of fasudil and NRF2 inducers caffeic and ferulic acids. This unique structure allows it to target ROCK2 with high specificity and potency, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C23H25N3O5S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
InChI |
InChI=1S/C23H25N3O5S/c27-20-7-5-17(15-21(20)28)6-8-23(29)25-11-2-12-26(14-13-25)32(30,31)22-4-1-3-18-16-24-10-9-19(18)22/h1,3-5,7,9-10,15-16,27-28H,2,6,8,11-14H2 |
Clé InChI |
YJSJKVMKZYLGQP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)CCC4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


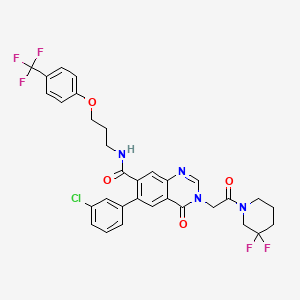
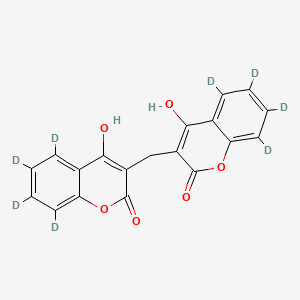

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
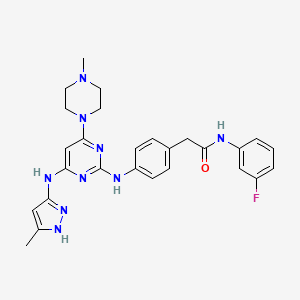
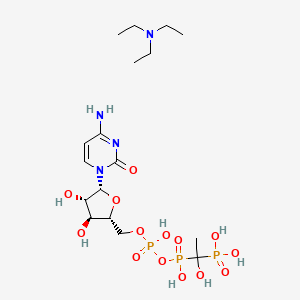


![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)



